4,6-Difluoropyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

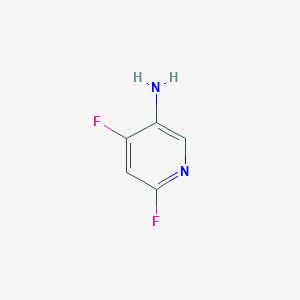

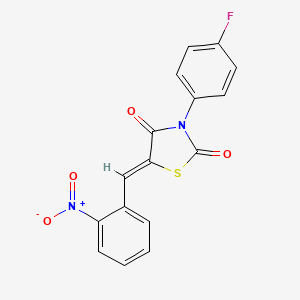

4,6-Difluoropyridin-3-amine is a chemical compound with the molecular formula C5H4F2N2 . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 4,6-Difluoropyridin-3-amine can be accomplished through several methods. A notable approach involves the use of 2,6-difluoro-3,5-dichloro-pyridine as a starting material, which is then subjected to parallel synthesis techniques to yield 4-amino-2,6-dialkylamino-pyridines. Another method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide .Molecular Structure Analysis

The molecular structure of 4,6-Difluoropyridin-3-amine consists of a pyridine ring with two fluorine atoms and one amine group attached to it . The molecular weight of this compound is 130.096 Da .Chemical Reactions Analysis

The chemical reactivity of 4,6-Difluoropyridin-3-amine can be influenced by various factors. For instance, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can reduce its basicity and reactivity . Moreover, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of this compound in the gas phase is found to be 6.0214 eV, indicating its stability .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Difluoropyridin-3-amine are influenced by its molecular structure. For instance, the presence of fluorine atoms in the compound can enhance its stability and chemical reactivity .科学的研究の応用

Hyperbranched Polyimides

A study by Fang, Kita, and Okamoto (2000) focused on the synthesis of hyperbranched polyimides, utilizing a variety of monomers including 4,6-difluoropyridin-3-amine. These polymers, known for their gas separation applications, were formed through condensation polymerization, highlighting the chemical versatility of 4,6-difluoropyridin-3-amine (Fang, Kita, & Okamoto, 2000).

Redox-Activated Amines in Bond Formation

Ociepa, Turkowska, and Gryko (2018) explored the use of redox-activated primary amine derivatives, including 4,6-difluoropyridin-3-amine, in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free photoredox strategy signifies its importance in the synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of Polysubstituted Pyridazinones

Pattison et al. (2009) utilized 4,6-difluoropyridin-3-amine in the synthesis of polysubstituted pyridazinones, a process integral to drug discovery. The research demonstrates its application in sequential nucleophilic substitution reactions, underlining its role in medicinal chemistry (Pattison et al., 2009).

Optimization of Synthetic Technology

Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, using pentachloropyridine as a raw material. This advancement, involving anhydrous fluorination and ammoniation reactions, showcases the potential industrial applications of derivatives of 4,6-difluoropyridin-3-amine (Sheng-song, 2010).

Spin Crossover Complexes

Research by Boldog et al. (2009) involved the synthesis and characterization of polynuclear spin crossover complexes using 4,6-difluoropyridin-3-amine. Their work contributes to understanding magnetic behavior in such complexes, highlighting the compound's relevance in materials science (Boldog et al., 2009).

作用機序

While the exact mechanism of action of 4,6-Difluoropyridin-3-amine is not fully characterized, pyrimidines, which are structurally similar to pyridines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

将来の方向性

The future directions for 4,6-Difluoropyridin-3-amine could involve its use in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, it could be used to create designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .

特性

IUPAC Name |

4,6-difluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWWHMIMPCEHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoropyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)

![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)

![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)